molecular formula C21H22ClN5O2S B2433968 N-(4-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1185045-53-7

N-(4-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2433968
CAS RN: 1185045-53-7
M. Wt: 443.95
InChI Key: VRRARBLXHVNIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C21H22ClN5O2S and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(4-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide, part of a group of compounds synthesized for antitumor purposes, has shown significant activity against cancer cell lines. For example, compounds similar to it exhibited strong cytotoxic activity against PC-3 prostate and A-549 lung cancer cell lines, with some showing superior antitumor activity at submicromolar levels. These compounds cause cell cycle arrest, enhance the expression of cell cycle inhibitors, and induce apoptosis in cancer cells through a caspase-3 dependent pathway (Fares et al., 2014).

Anti-inflammatory Activity

Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activities. For instance, 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones have demonstrated considerable anti-inflammatory effects. One such compound significantly inhibited inflammation in the xylene-induced ear edema test in mice and was found to be more potent than indomethacin, a standard anti-inflammatory drug (Pan et al., 2015).

Antimicrobial Activities

Compounds within this chemical family have also been investigated for their antimicrobial properties. Some have shown promising results against a range of microbial strains. For instance, new thieno and furopyrimidine derivatives synthesized from similar compounds have demonstrated significant antimicrobial activity, highlighting their potential use in combating microbial infections (Hossain & Bhuiyan, 2009).

Anticonvulsant Activities

Research has also extended into the potential anticonvulsant applications of this compound's derivatives. For instance, 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant activities. They have shown promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some compounds being more effective than standard anticonvulsant drugs like carbamazepine and ethosuximide (Wang et al., 2015).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-13(2)12-26-20(29)19-16(9-10-30-19)27-17(24-25-21(26)27)7-8-18(28)23-11-14-3-5-15(22)6-4-14/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRARBLXHVNIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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